molecular formula C11H15N3O B6272160 rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one CAS No. 1955524-32-9

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No. B6272160
CAS RN: 1955524-32-9
M. Wt: 205.3
InChI Key:
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Description

Rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, also known as 4-Aminomethyl-1-methyl-5-pyridyl-pyrrolidine-2-one, is a cyclic derivative of pyrrolidine and pyridine. It is a colorless, odorless, and relatively insoluble compound. It has been used in various scientific research applications, such as in the development of new drugs, in biochemical and physiological studies, and in lab experiments.

Scientific Research Applications

Rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one has been used in various scientific research applications. It has been used as a substrate in the development of new drugs, as a reagent in biochemical and physiological studies, and as a starting material in lab experiments. It has also been used in the synthesis of other compounds, such as pyrrolidine derivatives, and as a starting material for the synthesis of other compounds, such as pyridine derivatives.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one is not fully understood. However, it is believed to act as a substrate for the synthesis of other compounds, such as pyrrolidine derivatives, and as a reagent in biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one are not fully understood. However, it is believed to act as a substrate for the synthesis of other compounds, such as pyrrolidine derivatives, and as a reagent in biochemical and physiological studies.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one in lab experiments include its relatively low cost, its ease of synthesis, and its wide range of applications. The limitations of using rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one in lab experiments include its relatively low solubility, its potential to produce toxic by-products, and its limited availability.

Future Directions

The future directions of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one are numerous. It has potential applications in drug development, as a reagent in biochemical and physiological studies, and as a starting material in lab experiments. It can also be used in the synthesis of other compounds, such as pyrrolidine derivatives, and as a starting material for the synthesis of other compounds, such as pyridine derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one and to identify potential new applications for this compound.

Synthesis Methods

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one is achieved through a multi-step process. The first step is the preparation of the starting material, which is the pyrrolidine and pyridine derivatives. This is accomplished by reacting pyridine and pyrrolidine with a suitable amine, such as ethylenediamine, to form the corresponding amine derivatives. The second step is the cyclization of the amine derivatives to form the desired cyclic amine. This is accomplished by reacting the amine derivatives with an acid, such as acetic acid, to form the cyclic amine. The third step is the oxidation of the cyclic amine to form the desired rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-onel-1-methyl-5-pyridyl-pyrrolidine-2-one. This is accomplished by reacting the cyclic amine with an oxidizing agent, such as potassium permanganate or hydrogen peroxide, to form the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one involves the conversion of a pyridine derivative to an intermediate, which is then reacted with a ketone to form the final product.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "methylamine", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-pyridinecarboxaldehyde with methylamine in methanol to form 4-pyridinecarboxaldehyde methylimine.", "Step 2: Addition of ethyl acetoacetate to the reaction mixture and heating under reflux in acetic acid to form 4-(1-methyl-2-oxoethyl)pyridine.", "Step 3: Reduction of 4-(1-methyl-2-oxoethyl)pyridine with sodium borohydride in methanol to form rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one.", "Step 4: Purification of the final product by recrystallization from water." ] }

CAS RN

1955524-32-9

Product Name

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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